molecular formula C12H16N2O4 B11020732 Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate

Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate

Cat. No.: B11020732
M. Wt: 252.27 g/mol
InChI Key: ALIVZSHEANRYOQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of piperazine with ethyl chloroformate and 2-furoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-furylcarbonyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The furan ring and piperazine moiety play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 1-piperazinecarboxylate: Lacks the furan ring, resulting in different chemical and biological properties.

    Ethyl 4-(2-fluorobenzyl)piperazinecarboxylate: Contains a fluorobenzyl group instead of a furan ring, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of the furan ring and piperazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 4-(furan-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11(15)10-4-3-9-18-10/h3-4,9H,2,5-8H2,1H3

InChI Key

ALIVZSHEANRYOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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